molecular formula C23H32N6O4S B023490 Homo Sildenafil CAS No. 642928-07-2

Homo Sildenafil

Cat. No.: B023490
CAS No.: 642928-07-2
M. Wt: 488.6 g/mol
InChI Key: MJEXYQIZUOHDGY-UHFFFAOYSA-N
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Description

Homosildenafil is a sulfonamide.
A PHOSPHODIESTERASE TYPE-5 INHIBITOR;  VASODILATOR AGENT and UROLOGICAL AGENT that is used in the treatment of ERECTILE DYSFUNCTION and PRIMARY PULMONARY HYPERTENSION.

Mechanism of Action

Target of Action

Homosildenafil, also known as methyl-sildenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . The primary target of Homosildenafil is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), which is found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and lung tissue .

Mode of Action

Homosildenafil works by inhibiting the action of PDE5, thereby preventing the degradation of cGMP . This leads to an increase in the concentration of cGMP, which in turn causes smooth muscle relaxation and an increase in blood flow . This mechanism is particularly effective in the corpus cavernosum of the penis, facilitating penile erection in response to sexual stimulation .

Biochemical Pathways

The biochemical pathway primarily affected by Homosildenafil is the NO/cGMP pathway . Upon sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . The elevated cGMP levels cause relaxation of the smooth muscle cells, leading to increased blood flow to the corpus cavernosum . By inhibiting PDE5, Homosildenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Homosildenafil is mainly metabolized by the microsomal isozymes CYP3A4 with secondary metabolism by CYP2C9 . The major active metabolite is N-desmethylsildenafil . The plasma level of the equivalent homosildenafil metabolite reaches 40% of sildenafil’s bioavailability . The N-desmethyl metabolite is further metabolized, with a half-life of 4 hours .

Result of Action

The molecular and cellular effects of Homosildenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum and the dilation of blood vessels . This results in increased blood flow to the penis, facilitating penile erection in response to sexual stimulation .

Biochemical Analysis

Biochemical Properties

Homosildenafil acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and lung tissue .

Cellular Effects

The inhibition of PDE5 by Homosildenafil leads to an increase in the levels of cGMP within cells . This increase in cGMP levels can lead to a variety of cellular effects, including relaxation of smooth muscle cells and vasodilation .

Molecular Mechanism

At the molecular level, Homosildenafil exerts its effects by binding to the active site of PDE5, thereby inhibiting the enzyme’s ability to hydrolyze cGMP . This leads to an increase in intracellular cGMP levels, which can have a variety of downstream effects, including activation of cGMP-dependent protein kinases and changes in gene expression .

Dosage Effects in Animal Models

Higher doses can lead to more pronounced effects, but may also be associated with an increased risk of adverse effects .

Metabolic Pathways

Homosildenafil is metabolized by the microsomal isozymes CYP3A4 with secondary metabolism by CYP2C9 . The major active metabolite is N-desmethylsildenafil .

Transport and Distribution

Given its similarity to sildenafil, it is likely that Homosildenafil is distributed throughout the body after oral administration .

Subcellular Localization

Given its mechanism of action as a PDE5 inhibitor, it is likely that Homosildenafil is localized to the cytoplasm of cells, where PDE5 is found .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEXYQIZUOHDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214510
Record name Homosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642928-07-2
Record name Homosildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642928-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0642928072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3JH0S0QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Homosildenafil's mechanism of action?

A1: Homosildenafil, like its analogue Sildenafil, acts as a phosphodiesterase type 5 (PDE5) inhibitor. [, , ] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Homosildenafil prevents the breakdown of cGMP, leading to increased levels of cGMP. This increase in cGMP promotes smooth muscle relaxation and vasodilation, thereby facilitating blood flow into the corpus cavernosum, which is essential for penile erection.

Q2: What is the molecular formula and weight of Homosildenafil?

A2: The molecular formula of Homosildenafil is C22H32N6O4S, and its molecular weight is 476.6 g/mol. [, , ]

Q3: What spectroscopic data are available for Homosildenafil?

A3: Research utilizing various spectroscopic techniques, including 1H-NMR, 13C-NMR, Infrared Spectroscopy, and Mass Spectrometry (MS), have been employed to elucidate the structure of Homosildenafil. [, , , , , ] Notably, high-resolution MS, coupled with techniques such as fast atom bombardment (FAB) and collision-induced dissociation (CID), has proven valuable in identifying Homosildenafil and differentiating it from other Sildenafil analogues. []

Q4: What is known about the stability of Homosildenafil?

A4: While specific data on Homosildenafil's stability under various conditions is limited in the provided research, studies have explored the photodegradation of Homosildenafil and other Sildenafil analogues in artificial freshwater under synthetic sunlight. [] These studies identified various photoproducts, indicating potential degradation pathways.

Q5: How does the structure of Homosildenafil differ from Sildenafil, and what are the implications for its activity?

A5: Homosildenafil differs from Sildenafil by the addition of a methylene group. [] This seemingly minor structural modification can alter its binding affinity to PDE5, potentially influencing its potency, selectivity, and pharmacokinetic properties.

Q6: What analytical techniques are commonly employed for the detection and quantification of Homosildenafil in various matrices?

A6: Several analytical methods have been developed for the detection and quantification of Homosildenafil and other Sildenafil analogues in various matrices, including herbal products, dietary supplements, and food products. [, , , , , , , , , , , , , , ]

  • Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, photodiode array (PDA) detectors, and mass spectrometry (MS) detectors, are widely used for separating and quantifying Homosildenafil. [, , , , , , , , , , , , , , ]
  • Thin-layer chromatography (TLC): TLC, particularly high-performance TLC (HPTLC), offers a rapid and cost-effective method for screening and preliminary identification. [, , , ]
  • Mass Spectrometry (MS): MS, coupled with various ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), is crucial for structural characterization and confirmation. [, , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H-NMR and 13C-NMR, is employed for detailed structural elucidation and confirmation. [, , , , ]

Q7: What are the key challenges in the analysis of Homosildenafil and its analogues?

A7: * Structural Similarity: The close structural similarity between Sildenafil analogues poses challenges for their differentiation and identification. [, , , , , ] * Complex Matrices: The presence of Homosildenafil and its analogues in complex matrices, such as herbal products and dietary supplements, necessitates efficient extraction and purification procedures to remove interfering compounds. [, , , , , , , , , , , , , ]* Trace Levels: The illegal addition of these compounds often occurs at low levels, demanding highly sensitive analytical techniques. [, , , , , , , , , , , , , , ]

Q8: What are the implications of detecting Homosildenafil in food and dietary supplements?

A8: The presence of Homosildenafil, an unauthorized compound, in food and dietary supplements raises significant concerns regarding consumer safety. [, , , , , , , ] * Undeclared Drug Effects: Consumers may unknowingly ingest Homosildenafil, exposing them to potential pharmacological effects and risks associated with PDE5 inhibitors without proper medical supervision.* Health Risks: Individuals with pre-existing conditions or those taking medications that interact with PDE5 inhibitors may be at an elevated risk of adverse effects.* Regulatory Compliance: The adulteration of food and dietary supplements with Homosildenafil violates regulations, highlighting the need for stringent quality control measures and regulatory oversight to protect public health. [, , , ]

Q9: What are the regulatory implications of Homosildenafil's presence in consumer products?

A9: The illegal addition of Homosildenafil to consumer products violates regulations governing pharmaceuticals and food safety. [, , , ] This underscores the need for robust analytical methods to detect and quantify this compound, ensuring compliance with safety standards and protecting public health.

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